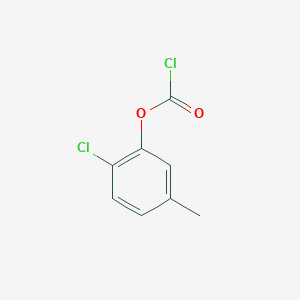

2-Chloro-5-methylphenyl chloroformate

Description

Significance of Aryl Chloroformates as Versatile Synthetic Intermediates

Aryl chloroformates are highly valued as versatile synthetic intermediates in the production of a wide array of chemical products. justia.com Their utility spans numerous industries, including pharmaceuticals, agriculture, and materials science. They are instrumental in the synthesis of pesticides, herbicides, perfumes, dyes, and polymers. justia.comnih.gov For instance, carbamates and carbonates, which are readily prepared from chloroformates, are used in pharmaceuticals and pesticides. justia.com The applications of aryl chloroformates also extend to the preparation of dyes, such as Sirius dyes, and polycarbonate plastics. google.com Their role as derivatization agents in chromatography is also significant, as they convert polar compounds into more volatile derivatives suitable for gas chromatography/mass spectrometry analysis. wikipedia.org

Chemical Structure and General Reactivity of Aryl Chloroformates

Chloroformates are organic compounds with the general formula ROC(O)Cl, where R is an alkyl or aryl group. wikipedia.org In aryl chloroformates, R is an aromatic ring, such as a phenyl group. These compounds are essentially esters of chloroformic acid. wikipedia.org Most are colorless liquids that are reactive and can degrade in the presence of moisture. wikipedia.org

The reactivity of aryl chloroformates is similar to that of acyl chlorides. They readily react with nucleophiles, leading to the substitution of the chlorine atom. Key reactions include:

Reaction with amines to form carbamates. wikipedia.org

Reaction with alcohols to form carbonate esters. wikipedia.org

Reaction with carboxylic acids to create mixed anhydrides. wikipedia.org

These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org Aryl chloroformates are generally more thermally stable than their alkyl counterparts. nih.govepa.gov They are soluble in organic solvents and undergo hydrolysis in water, breaking down into the corresponding phenol (B47542) (or alcohol), carbon dioxide, and hydrogen chloride. nih.gov

Historical Development and Evolution of Chloroformate Research

The synthesis of chloroformates has been a subject of chemical research for over a century. researchgate.net Traditionally, they are produced by reacting an alcohol or phenol with phosgene (B1210022) (COCl₂), a highly toxic gas. nih.govkobe-u.ac.jp The reaction of phenols to form aryl chloroformates often requires higher temperatures (above 75°C) or the conversion of the phenol into a more reactive alkali metal phenoxide before reacting with phosgene. justia.com

Due to the hazardous nature of phosgene, significant research has focused on developing safer synthetic alternatives. justia.comkobe-u.ac.jp Triphosgene (B27547), a solid and thus more easily handled compound, can be used as a substitute for phosgene. justia.comkobe-u.ac.jp This method is described as simple, mild, and efficient for preparing various aryl and alkyl chloroformates in excellent yields. justia.com This evolution reflects a broader trend in chemical synthesis towards developing safer and more environmentally friendly processes.

Research Context and Focus on 2-Chloro-5-methylphenyl Chloroformate

Within the broad class of aryl chloroformates, specific substituted variants like this compound are synthesized as intermediates for targeted applications. The properties and ultimate use of such a compound are largely dictated by its precursor, 2-chloro-5-methylphenol (B42318). This phenol derivative is known to be an intermediate in the production of certain pesticides, herbicides, pharmaceuticals, and dyes. ontosight.ai Consequently, this compound is a logical intermediate for introducing the 2-chloro-5-methylphenyl moiety into more complex molecules within these application areas. While extensive public research specifically detailing the synthesis and reactions of this compound is limited, its chemistry follows the general principles of aryl chloroformates, serving as a reactive precursor for creating specialized carbamates, carbonates, and other derivatives.

Chemical Properties and Data

The following tables provide key data on the precursor to the title compound and a comparison with general chloroformate properties.

Table 1: Physicochemical Properties of 2-Chloro-5-methylphenol Data for the direct precursor of this compound.

| Property | Value |

| Molecular Formula | C₇H₇ClO |

| Molecular Weight | 142.58 g/mol |

| Appearance | White or light yellow crystalline solid |

| Melting Point | 70-73°C |

| Boiling Point | approx. 225-230°C |

| Solubility | Slightly soluble in water; soluble in ethanol, ether |

Source: ontosight.ainih.gov

Table 2: General Properties of Chloroformates

| Property | Description |

| General Formula | ROC(O)Cl |

| State | Typically colorless, volatile liquids |

| Reactivity | React with nucleophiles (amines, alcohols); hydrolyze in water |

| Synthesis | Reaction of alcohols/phenols with phosgene or triphosgene |

| Primary Use | Synthetic intermediates, protecting group reagents |

Source: nih.govwikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

35928-83-7 |

|---|---|

Molecular Formula |

C8H6Cl2O2 |

Molecular Weight |

205.03 g/mol |

IUPAC Name |

(2-chloro-5-methylphenyl) carbonochloridate |

InChI |

InChI=1S/C8H6Cl2O2/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3 |

InChI Key |

PSRWRPGAMBIDID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Methylphenyl Chloroformate

Phosgenation Approaches

Phosgenation, the introduction of a carbonyl chloride group using phosgene (B1210022) (COCl₂), represents the traditional and a highly effective method for producing chloroformates from alcohols and phenols.

Direct Reaction of Substituted Phenols with Phosgene

The direct reaction of a substituted phenol (B47542), such as 2-chloro-5-methylphenol (B42318), with phosgene gas is a well-established method for synthesizing the corresponding chloroformate. researchgate.net This process involves bubbling phosgene gas through a solution of the phenol in an inert solvent. The reaction is typically conducted at controlled temperatures to manage its exothermic nature and to minimize the formation of byproducts, such as carbonates, which can arise from the reaction of the product chloroformate with unreacted phenol. An organic base is often used to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion. google.com The molar ratio of phosgene to the phenol is a critical parameter, with an excess of phosgene typically employed to ensure complete conversion of the starting material. google.com

Synthesis via Alkali Metal Phenoxide Intermediates

An alternative phosgenation approach involves the use of a pre-formed alkali metal salt of the phenol. In this method, 2-chloro-5-methylphenol is first deprotonated with a strong base, such as sodium hydroxide (B78521), to form the corresponding sodium phenoxide. This phenoxide salt is then reacted with phosgene. google.com The reaction is carried out in a slurry with an inert solvent like toluene (B28343). A key procedural detail for maximizing yield is adding the phenolate (B1203915) slurry to the phosgene solution while maintaining a low temperature, typically between -35°C and +15°C. google.com Reversing the order of addition has been shown to significantly decrease the yield of the desired phenyl chloroformate. google.com This method can offer advantages in terms of reaction control and selectivity.

Continuous Flow Reactor Methods for Phosgenation

To address the safety challenges associated with handling large quantities of phosgene in batch processes, continuous flow reactor technology has been applied to phosgenation reactions. google.comresearchgate.net In a flow system, small amounts of reagents are continuously mixed and reacted in a confined channel or tube. researchgate.net This allows for excellent control over reaction parameters such as temperature and pressure, minimizing the risk of thermal runaways. For the synthesis of chloroformates, a solution of the phenol (e.g., 2-chloro-5-methylphenol) and an optional organic base in a suitable solvent is mixed with a stream of phosgene in a flow reactor. google.com The unidirectional flow and high surface-area-to-volume ratio of these reactors facilitate rapid heat and mass transfer, leading to high efficiency and safety. researchgate.netresearchgate.net The product stream, containing the aliphatic chloroformate, exits the reactor continuously. google.com This methodology enables the safe in situ generation and immediate consumption of hazardous reagents. researchgate.net

Phosgene-Alternative Reagents in Aryl Chloroformate Synthesis

The extreme toxicity of phosgene gas has driven the development and adoption of safer, solid phosgene surrogates for the synthesis of chloroformates.

Utilization of Triphosgene (B27547) (Bis(trichloromethyl)carbonate)

Reaction Conditions and Yield Optimization

The reaction of phenols with triphosgene to form chloroformates is typically performed at low temperatures, often around 0°C, to control the reaction rate and improve selectivity. google.comjustia.com The choice of solvent and base, as well as the reaction time, are crucial for optimizing the yield.

Commonly used solvents include toluene and dichloromethane (B109758). google.comnih.gov A variety of bases can be employed to activate the triphosgene and neutralize the HCl byproduct, including organic amines like pyridine (B92270) or triethylamine (B128534), and inorganic bases such as sodium carbonate or sodium hydroxide. google.comresearchgate.net For the preparation of phenyl chloroformate, it has been found that sodium hydroxide can be a better catalyst than pyridine. researchgate.net Research indicates that the yields obtained using the triphosgene method are often comparable to or even better than those from the traditional phosgene method. researchgate.net

The table below summarizes typical reaction conditions for the synthesis of various chloroformates using triphosgene, illustrating the parameters that would be optimized for the synthesis of 2-Chloro-5-methylphenyl chloroformate.

| Reactant | Base/Catalyst | Solvent | Temperature | Time (h) | Conversion/Yield | Reference |

| Phenol | Sodium Carbonate / DMF | Toluene | 0°C | 8 | 60% Conversion, 66% Yield | google.comjustia.com |

| n-Octanol | Triethylamine | Toluene | 0°C | 8 | 93% Conversion, 96% Yield | google.comjustia.com |

| Benzyl Alcohol | Sodium Carbonate / DMF | Toluene | 0°C | 8 | 70% Conversion | google.comjustia.com |

| m-Cresol | Sodium Hydroxide | - | - | - | 87.3% Yield | researchgate.net |

| o-Chlorophenol | Sodium Hydroxide | - | - | - | 79.5% Yield | researchgate.net |

| Phenyl | Sodium Hydroxide | - | - | - | 88.4% Yield | researchgate.net |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Comparison with Traditional Phosgene Methods

The traditional and most direct method for synthesizing chloroformates is the reaction of an alcohol or phenol with phosgene (COCl₂). researchgate.net However, phosgene is a highly toxic and corrosive gas, making it hazardous to handle, store, and transport, which is a significant disadvantage for laboratory and industrial applications. researchgate.netguidechem.com

To mitigate these risks, safer alternatives that serve as phosgene equivalents have been developed. The most prominent among these are diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate). researchgate.netresearchgate.net Diphosgene is a liquid, while triphosgene is a stable, crystalline solid, making them considerably easier and safer to handle than gaseous phosgene. researchgate.netguidechem.com These reagents are not direct replacements but function by generating phosgene in situ under reaction conditions. One mole of triphosgene, for instance, can generate three moles of phosgene. researchgate.net This controlled release minimizes the presence of free, hazardous phosgene gas. The use of triphosgene is often preferred as it is a stable solid that can be weighed and handled with greater ease and precision. guidechem.com

Table 1: Comparison of Phosgene and its Surrogates

| Feature | Phosgene | Diphosgene | Triphosgene |

|---|---|---|---|

| State at STP | Gas | Liquid | Crystalline Solid |

| Handling | Difficult, requires specialized equipment | Easier than phosgene | Easiest, stable solid |

| Toxicity | Extremely High | High (decomposes to phosgene) | High (decomposes to phosgene) |

| Storage | Pressurized gas cylinder | Liquid container | Solid container |

| Stoichiometry | 1 mole reactant | 1 mole provides 2 moles phosgene | 1 mole provides 3 moles phosgene |

Other Carbonylating Agents

While phosgene and its direct surrogates, diphosgene and triphosgene, are the most common carbonylating agents for the synthesis of chloroformates, other reagents can introduce a carbonyl group in different contexts. For example, 1,1'-carbonyldiimidazole (B1668759) (CDI) is used to link alcohols and amines to form carbamates, but not typically for synthesizing the chloroformate intermediate itself. nih.gov In the realm of palladium-catalyzed reactions, sources like chloroform (B151607) (CHCl₃) can be used to generate a carbonyl group in situ for the synthesis of aryl ketones and esters, but this methodology is not standard for producing aryl chloroformates. organic-chemistry.org For the specific transformation of a phenol to a chloroformate, phosgene, diphosgene, and triphosgene remain the reagents of choice due to their direct reactivity and efficiency.

Catalytic and Ancillary Reagent Considerations

Role of Organic and Inorganic Bases (e.g., Pyridine, Sodium Hydroxide)

The reaction between 2-chloro-5-methylphenol and a carbonylating agent like phosgene or triphosgene generates hydrogen chloride (HCl) as a byproduct. google.com This acid must be neutralized to drive the reaction to completion. If not removed, the accumulation of HCl can lead to reversible reactions and the potential for undesired side reactions.

Organic Bases: Tertiary amines such as pyridine and triethylamine are commonly employed for this purpose. guidechem.comjustia.com These bases act as acid scavengers, reacting with the liberated HCl to form a salt (e.g., pyridinium (B92312) hydrochloride), which often precipitates from the reaction mixture. Beyond simply scavenging acid, pyridine can also act as a nucleophilic catalyst, activating triphosgene or forming a reactive intermediate that facilitates the chlorination process. nih.govnih.gov

Inorganic Bases: Inorganic bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) can also be used. google.com These bases can be used to first deprotonate the phenol, forming the more nucleophilic sodium phenoxide salt. This salt then reacts readily with the carbonylating agent. Research has shown that for the preparation of phenyl chloroformate, sodium hydroxide can be a more effective catalyst than pyridine. researchgate.net

Solvent Effects in Synthesis Protocols

The choice of solvent is crucial in the synthesis of aryl chloroformates due to the high reactivity of the reagents and products. The ideal solvent must be inert to both the carbonylating agent and the resulting chloroformate. Aprotic solvents are preferred to prevent any reaction with the highly reactive species involved. epo.org

Commonly used solvents include aromatic hydrocarbons like toluene and benzene, or chlorinated hydrocarbons such as dichloromethane and chloroform. google.comepo.orggoogle.com The solvent helps to dissolve the reactants, control the reaction temperature by dissipating heat, and can influence the reaction rate and selectivity. google.com For instance, the solubility of the byproduct, such as the hydrochloride salt of an organic base, can be a factor; its precipitation in a non-polar solvent can help drive the reaction equilibrium forward. The selection is often based on the specific reactants and the reaction temperature, with toluene being a frequent choice for reactions involving triphosgene. justia.comgoogle.com

Purification and Isolation Strategies for Aryl Chloroformates

Given the reactivity of aryl chloroformates, particularly their sensitivity to hydrolysis, purification and isolation must be conducted under anhydrous conditions. researchgate.net A typical workup procedure begins after the reaction is complete. If an organic base like pyridine was used, the resulting pyridinium hydrochloride salt, which is often a solid, is first removed by filtration. google.comepo.org

The filtrate, containing the product and solvent, is then concentrated under reduced pressure, for example, using a rotary evaporator, to remove the solvent. google.com This leaves the crude this compound.

Final purification is most commonly achieved by vacuum distillation. google.com Distillation under reduced pressure allows the compound to boil at a lower temperature, which is critical for preventing thermal decomposition. For compounds that are particularly heat-sensitive or when non-volatile impurities are present, column chromatography using anhydrous solvents and silica (B1680970) gel can be an effective alternative purification method. organic-chemistry.org

Mechanistic Investigations and Kinetics of Aryl Chloroformate Reactions

Solvolytic Reaction Pathways of Aryl Chloroformates

The solvolysis of chloroformate esters can be elucidated using tools like the extended Grunwald-Winstein equation, which helps to distinguish between different mechanistic pathways. nih.govnih.gov For aryl chloroformates, the reaction mechanism is often a competition between an addition-elimination pathway and an ionization (SN1-like) pathway. nih.govresearchgate.net

The addition-elimination (A-E) mechanism, also referred to as an association-dissociation pathway, is a common route for the solvolysis of many aryl chloroformates. mdpi.compsu.edu This pathway is characterized by the initial nucleophilic attack of a solvent molecule on the carbonyl carbon. researchgate.net This leads to the formation of a tetrahedral intermediate. nih.gov The reaction is then completed by the elimination of the chloride ion.

For many aryl chloroformates, such as phenyl chloroformate, the addition step is the rate-determining step of this bimolecular process. mdpi.comresearchgate.net This mechanism is particularly favored in solvents with higher nucleophilicity. researchgate.net Studies on various substituted phenyl chloroformates have consistently supported the prevalence of this pathway, especially in aqueous-organic mixtures that are not highly ionizing. nih.govpsu.edu The reaction is often subject to general-base catalysis, where a second solvent molecule assists in the removal of a proton from the attacking nucleophile. researchgate.net

In contrast to the A-E mechanism, some aryl chloroformates can undergo solvolysis through a unimolecular, SN1-like ionization pathway. This process involves the initial, rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate (Ar-O-C=O)+. This carbocation is then rapidly attacked by the solvent nucleophile to yield the final product.

This pathway is favored in highly ionizing, non-nucleophilic solvents, such as those containing fluoroalcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.gov While less common for many standard aryl chloroformates like phenyl chloroformate, which predominantly react via the A-E mechanism, the ionization pathway can become significant for substrates with electron-donating groups that can stabilize the intermediate carbocation. nih.govresearchgate.net For some chloroformates, dual addition-elimination and ionization pathways can operate simultaneously, with the dominant channel depending on the specific solvent environment. researchgate.net

A third, less common pathway involves concerted fragmentation. In this mechanism, the bond-breaking and bond-making steps are more synchronized. For certain chloroformates, particularly those that can form very stable carbocations, the unimolecular pathway can involve a concerted loss of carbon dioxide following or during the ionization step. However, for typical aryl chloroformates, the solvolysis mechanisms are dominated by the stepwise addition-elimination and SN1-like ionization pathways.

Quantitative Structure-Reactivity Relationships (QSRR)

To quantitatively understand and differentiate between these competing mechanisms, researchers employ Linear Free Energy Relationships (LFERs), most notably the Extended Grunwald-Winstein equation.

The Extended Grunwald-Winstein equation is a powerful tool for analyzing the effects of solvent on reaction rates and elucidating solvolysis mechanisms. nih.govresearchgate.net The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l represents the sensitivity of the reaction to solvent nucleophilicity (NT).

m represents the sensitivity of the reaction to solvent ionizing power (YCl). nih.gov

High l values (typically > 1.0) and moderate m values (around 0.5) are characteristic of the bimolecular addition-elimination pathway. researchgate.net For instance, the solvolysis of phenyl chloroformate yields l ≈ 1.68 and m ≈ 0.57, strongly indicating the A-E mechanism with a rate-determining addition step. researchgate.net Conversely, a low l value and a high m value (approaching 1.0) would be indicative of an SN1-like ionization mechanism.

The ratio of l/m is also a useful diagnostic tool. For a series of substituted phenyl chloroformates, this ratio provides insight into the transition state structure. mdpi.com

Table 1: Grunwald-Winstein Parameters for Solvolysis of Various Aryl Chloroformates at 25.0 °C

| Compound | l Value | m Value | l/m Ratio | Predominant Mechanism |

| Phenyl Chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | 2.81 | Addition-Elimination |

| p-Methoxyphenyl Chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | 2.96 | Addition-Elimination |

| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 | Addition-Elimination |

This table presents representative data for analogous compounds to illustrate typical values for aryl chloroformates. Data sourced from studies on phenyl, p-methoxyphenyl, and p-nitrophenyl chloroformates. mdpi.com

Analysis of Linear Free Energy Relationships (LFERs)

Linear Free Energy Relationships (LFERs) are fundamental to QSRR studies. The Grunwald-Winstein equation itself is a prime example of an LFER. researchgate.net By plotting log(k/k₀) against the combined term (lNT + mYCl), researchers can visualize the correlation and assess the validity of the proposed mechanism across a wide range of solvents. mdpi.com

Furthermore, comparing the solvolysis rates of different substituted aryl chloroformates provides insight into electronic effects. For example, studies on p-methoxyphenyl, phenyl, and p-nitrophenyl chloroformates show similar l and m values, suggesting they all react via the same addition-elimination mechanism. mdpi.com The subtle differences in their l/m ratios can be interpreted in terms of the electronic nature of the substituent influencing the transition state of the rate-determining addition step. mdpi.com

Influence of Solvent Ionizing Power and Nucleophilicity

The solvolysis of aryl chloroformates is highly sensitive to the properties of the solvent, specifically its nucleophilicity and ionizing power. nih.govnih.gov The extended Grunwald-Winstein equation is a linear free energy relationship used to quantify these effects on the specific rates of solvolysis (k). researchgate.net

log(k/kₒ) = lNT + mYCl

In this equation, k and kₒ represent the specific rates of solvolysis in a given solvent and a standard solvent (80% ethanol), respectively. nih.gov The parameter l measures the sensitivity of the reaction rate to changes in solvent nucleophilicity (NT), while m measures the sensitivity to changes in solvent ionizing power (YCl). nih.gov

For most aryl chloroformates, solvolysis proceeds through a bimolecular addition-elimination mechanism where the initial addition of a solvent molecule to the carbonyl carbon is the rate-determining step. mdpi.comnih.gov This pathway is characterized by a high sensitivity to solvent nucleophilicity (l values are large) and a moderate sensitivity to solvent ionizing power (m values are smaller). mdpi.compsu.edu For instance, the solvolysis of phenyl chloroformate has a reported l value of 1.66 and an m value of 0.56. nih.gov The large l value indicates significant involvement of the solvent as a nucleophile in the transition state. psu.edu

The ratio of l to m provides further insight into the transition state structure. For phenyl chloroformate and p-methoxyphenyl chloroformate, the l/m ratios are approximately 2.94 and 2.77, respectively. mdpi.com These values are consistent with a bimolecular mechanism involving a tetrahedral intermediate. nih.gov In solvents that are highly ionizing but weakly nucleophilic, such as fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), a competing unimolecular ionization (SN1-type) mechanism may become significant. nih.govnih.gov

| Aryl Chloroformate | l value (Sensitivity to Nucleophilicity) | m value (Sensitivity to Ionizing Power) | l/m Ratio | Proposed Mechanism |

|---|---|---|---|---|

| p-Nitrophenyl chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.67 | Addition-Elimination mdpi.com |

| Phenyl chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | 2.96 | Addition-Elimination nih.govmdpi.com |

| p-Methoxyphenyl chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | 2.80 | Addition-Elimination mdpi.com |

Effects of Aromatic Ring Substituents on Reaction Rates

Substituents on the aromatic ring significantly influence the reaction rates of aryl chloroformates by altering the electronic properties of the molecule, particularly the electrophilicity of the carbonyl carbon. lumenlearning.com The electronic effects of these substituents can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). walisongo.ac.id

log(kX/kH) = ρσ

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). walisongo.ac.id For the solvolysis and aminolysis of aryl chloroformates, ρ values are typically large and positive, suggesting the development of negative charge in the transition state, which is consistent with a bimolecular associative mechanism. rsc.org For example, methanolysis and aminolysis of phenyl chloroformates exhibit ρ values in the range of +0.8 to +1.6. rsc.org

Electron-withdrawing substituents increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com This leads to an increase in the reaction rate. Conversely, electron-donating substituents decrease the electrophilicity of the carbonyl carbon and slow down the reaction. lumenlearning.com This trend is clearly observed in the solvolysis rates of substituted phenyl chloroformates, which increase in the order: p-methoxyphenyl chloroformate ≈ phenyl chloroformate < p-nitrophenyl chloroformate. mdpi.com The powerful electron-withdrawing nitro group in p-nitrophenyl chloroformate substantially accelerates the rate of nucleophilic attack by the solvent. mdpi.com

| Substituent (R in C₆H₅R) | Relative Rate | Classification |

|---|---|---|

| -OH | 1,000 | Activating lumenlearning.com |

| -CH₃ | 25 | Activating lumenlearning.com |

| -H | 1 | Reference lumenlearning.com |

| -Cl | 0.033 | Deactivating lumenlearning.com |

| -CO₂Et | 0.0037 | Deactivating lumenlearning.com |

| -NO₂ | 6 x 10⁻⁸ | Deactivating lumenlearning.com |

Nucleophilic Acyl Substitution Reactions

2-Chloro-5-methylphenyl chloroformate, like other aryl chloroformates, readily undergoes nucleophilic acyl substitution reactions. wikipedia.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group.

Reaction with Amines to Form Carbamates

Aryl chloroformates react with primary or secondary amines to produce carbamates. wikipedia.org This reaction is a fundamental method for synthesizing the carbamate (B1207046) functional group and is widely used in organic synthesis, including the introduction of protecting groups. google.com The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org

ROC(O)Cl + H₂NR' → ROC(O)NHR' + HCl

The kinetics of this aminolysis reaction show that the transition state is strongly associative, with significant bond formation between the amine nucleophile and the carbonyl carbon. rsc.org

Reaction with Alcohols to Form Carbonate Esters

The reaction of this compound with an alcohol yields a carbonate ester. wikipedia.org This process is analogous to the solvolysis reactions discussed previously, where the alcohol acts as both the nucleophile and the solvent. The reaction is a general method for the synthesis of unsymmetrical carbonate esters.

ROC(O)Cl + R'OH → ROC(O)OR' + HCl

Reaction with Carboxylic Acids to Form Mixed Anhydrides

Aryl chloroformates can react with carboxylic acids to form mixed carboxylic-carbonic anhydrides. wikipedia.org These mixed anhydrides are often generated in situ and used as activated intermediates for further reactions, such as the esterification of the original carboxylic acid. researchgate.net

ROC(O)Cl + R'COOH → ROC(O)OC(O)R' + HCl

| Nucleophile | Reactant | Product Class | General Reaction |

|---|---|---|---|

| Amine | R'NH₂ | Carbamate | ArOC(O)Cl + R'NH₂ → ArOC(O)NHR' + HCl wikipedia.org |

| Alcohol | R'OH | Carbonate Ester | ArOC(O)Cl + R'OH → ArOC(O)OR' + HCl wikipedia.org |

| Carboxylic Acid | R'COOH | Mixed Anhydride (B1165640) | ArOC(O)Cl + R'COOH → ArOC(O)OC(O)R' + HCl wikipedia.org |

Intramolecular Reactions and Rearrangements

While intermolecular reactions of aryl chloroformates are well-documented, intramolecular reactions are less common. For an intramolecular reaction to occur, a suitable nucleophile must be present within the 2-chloro-5-methylphenyl group, positioned to facilitate a cyclization reaction by attacking the chloroformate carbonyl. Such reactions are not generally characteristic of simple substituted phenyl chloroformates under typical conditions.

One type of intramolecular process known for other acyl halides is the Friedel-Crafts acylation, where an acyl halide tethered to an aromatic ring can cyclize onto the ring. masterorganicchemistry.com However, this reaction typically requires a strong Lewis acid catalyst and is more common for acyl chlorides than for chloroformates.

Another reaction sometimes observed for alkyl chloroformates is decomposition to an alkyl chloride and carbon dioxide, which can proceed through an internal nucleophilic substitution (SNi) mechanism. wikipedia.org

ROC(O)Cl → RCl + CO₂

This pathway is not favored for aryl chloroformates because the cleavage of the strong aryl-oxygen bond and the formation of a highly unstable aryl cation are energetically prohibitive. Therefore, this type of rearrangement is not a significant reaction pathway for this compound.

Synthetic Transformations and Applications of 2 Chloro 5 Methylphenyl Chloroformate

Formation of Organic Carbonates

Chloroformates are widely used as reagents for the synthesis of organic carbonates through reaction with alcohols or phenols. wikipedia.org This transformation involves the nucleophilic attack of the hydroxyl group of an alcohol on the electrophilic carbonyl carbon of 2-chloro-5-methylphenyl chloroformate. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. wikipedia.org

The general reaction proceeds as follows: An alcohol (R'-OH) reacts with this compound to yield the corresponding mixed carbonate ester. This method is a common strategy for creating asymmetrical carbonates. While specific examples detailing the use of this compound are not extensively documented, its reactivity is consistent with other aryl chloroformates in this application. The resulting 2-chloro-5-methylphenyl carbonates can be valuable intermediates themselves or the final target molecules in various synthetic pathways.

Table 1: General Reaction for Organic Carbonate Synthesis

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Alcohol (R'-OH) | Pyridine or Et₃N | 2-Chloro-5-methylphenyl R'-carbonate |

Synthesis of Carbamate (B1207046) Derivatives

The reaction of this compound with primary or secondary amines provides a direct route to N-substituted carbamates. wikipedia.orgresearchgate.net Similar to carbonate formation, this reaction involves nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the chloroformate. A base is typically required to scavenge the generated HCl. wikipedia.org This reaction is a cornerstone of carbamate synthesis and is applicable to a wide range of amine substrates.

Carbamates are stable, neutral, and often crystalline compounds, making them important derivatives in medicinal chemistry and organic synthesis. The reaction of this compound with an amine (R'R''NH) yields the corresponding N-(2-chloro-5-methylphenoxycarbonyl) amine.

Table 2: General Reaction for Carbamate Synthesis

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Amine (R'R''NH) | Pyridine or Et₃N | 2-Chloro-5-methylphenyl N,N-R',R''-carbamate |

Carbamates are one of the most common and effective classes of protecting groups for amines in multi-step organic synthesis. cem.com The (2-chloro-5-methylphenoxy)carbonyl group, installed using this compound, can function as such a protecting group. By converting a nucleophilic amine into a non-nucleophilic carbamate, the functional group is masked from reacting with electrophiles or under other conditions where it would be unstable.

It is important to note that N-methoxycarbonyl derivatives are formed using methyl chloroformate, not this compound. The analogous protecting group derived from the title compound is the (2-chloro-5-methylphenoxy)carbonyl group.

Recent advances in synthetic methodology have explored the use of carbamate derivatives in decarboxylative reactions to form C-N bonds, providing novel routes to alkylamines. nih.govresearcher.lifeacs.org These strategies often involve the conversion of carboxylic acids into intermediates that can undergo decarboxylation and rearrangement or coupling. For instance, a general method for synthesizing alkylamines proceeds via the intramolecular decarboxylation of alkanoyloxycarbamates. acs.org

While direct examples using carbamates derived from this compound are not prominent in the literature, the principle can be extended. A synthetic sequence could potentially involve the initial formation of a carbamate, followed by further functionalization to create a substrate suitable for a decarboxylative C-N bond formation. Such a process would ultimately use the carbamate nitrogen as the nitrogen source for the final amine product, with the 2-chloro-5-methylphenoxycarbonyl group acting as a leaving group in the decarboxylation step. researchgate.net

Preparation of Mixed Anhydrides for Esterification and Amidation

This compound is an effective reagent for the activation of carboxylic acids via the formation of mixed carboxylic-carbonic anhydrides. wikipedia.org This reaction is central to many esterification and amidation procedures, particularly in peptide synthesis. thieme-connect.de A carboxylic acid (R'-COOH), upon deprotonation with a tertiary amine like N-methylmorpholine, reacts with the chloroformate to form a highly reactive mixed anhydride (B1165640) intermediate. thieme-connect.deresearchgate.net

This activated intermediate is not typically isolated but is reacted in situ with a nucleophile, such as an alcohol or an amine. Nucleophilic attack occurs preferentially at the carboxylic carbonyl center, leading to the formation of the desired ester or amide and releasing 2-chloro-5-methylphenol (B42318) and carbon dioxide as byproducts. This method offers the advantages of rapid reaction rates at low temperatures and the formation of readily removable side products. thieme-connect.de

Table 3: Two-Step, One-Pot Process for Ester/Amide Synthesis via Mixed Anhydride

| Step | Reactants | Product of Step |

| 1 (Activation) | R'-COOH + this compound + Base | R'-C(O)O-C(O)O-(2-Cl-5-Me-Ph) (Mixed Anhydride) |

| 2 (Coupling) | Mixed Anhydride + R''-OH (Alcohol) or R''R'''NH (Amine) | R'-C(O)OR'' (Ester) or R'-C(O)NR''R''' (Amide) |

Participation in Heterocyclic Compound Synthesis

The direct use of this compound as a structural component in ring-forming reactions to build heterocyclic systems is not extensively documented. However, its utility in this area is primarily indirect. The compound can be used to synthesize carbamate or carbonate intermediates that possess additional functionality, which can then undergo subsequent cyclization reactions. For example, a carbamate could be formed from an amino alcohol, with the resulting derivative poised for a ring-closing reaction. In one documented synthesis of benzannelated heterocycles, ethyl chloroformate was used as an additive to facilitate a cascade reaction, though its role was not to be incorporated into the final heterocyclic core. nih.gov Therefore, the role of this compound in this context is as an activating or derivatizing agent for precursors to heterocyclic structures.

Utility in Polymer Science and Materials Chemistry

Precursors for Polyurethanes

This compound is a valuable intermediate for the synthesis of polyurethanes. The primary route involves its conversion into 2-chloro-5-methylphenyl isocyanate. sigmaaldrich.com Isocyanates are the key building blocks for polyurethanes, reacting with polyols in a polyaddition reaction to form the characteristic urethane (B1682113) linkages.

The transformation of the chloroformate to the corresponding isocyanate can be achieved through a multi-step process. A common method is the Curtius rearrangement, where a carboxylic acid derivative is converted into an isocyanate. nih.govorganic-chemistry.org In this context, the chloroformate would first be converted to an acyl azide (B81097), typically by reaction with sodium azide. Gentle heating of the acyl azide then induces the rearrangement, with loss of nitrogen gas, to form the isocyanate. nih.govorganic-chemistry.org

Once 2-chloro-5-methylphenyl isocyanate is synthesized, it can be reacted with a variety of diols or polyols to produce polyurethanes. The presence of the chloro and methyl substituents on the phenyl ring of the isocyanate influences the properties of the resulting polymer, such as its thermal stability, rigidity, and solubility. By incorporating this specific isocyanate into the polymer backbone, materials with tailored properties can be engineered for various applications.

Intermediates for Polycarbonates and Co-polycarbonates

In the field of polycarbonate chemistry, monofunctional chloroformates like this compound play a crucial role as end-capping agents. google.com During the synthesis of polycarbonates, such as those derived from bisphenol A, controlling the polymer's molecular weight is essential for achieving the desired material properties. End-capping agents are introduced to terminate the growing polymer chains.

This compound can react with the terminal hydroxyl groups of the polycarbonate chains, effectively stopping further polymerization. google.com This allows for precise control over the average molecular weight and the molecular weight distribution of the final polymer. The resulting end-capped polycarbonate will have 2-chloro-5-methylphenyl carbonate groups at its chain ends. These end groups can also impart specific properties to the polymer, such as improved thermal stability or altered solubility.

Advanced Synthetic Intermediates in Specialized Organic Syntheses

The reactivity of the chloroformate group makes this compound a useful intermediate in a variety of specialized organic syntheses, particularly in the pharmaceutical and agrochemical industries. nih.govresearchgate.net The presence of the chloro and methyl substituents on the aromatic ring provides a handle for further functionalization, while the chloroformate moiety can be used to introduce a carbonyl group or to act as a protecting group.

In medicinal chemistry, chloro-containing aromatic compounds are prevalent in a wide range of FDA-approved drugs. nih.gov The specific substitution pattern of this compound can be a key structural motif in the synthesis of complex, biologically active molecules. For instance, it can be used to introduce the 2-chloro-5-methylphenoxycarbonyl group into a molecule, which can then be further elaborated.

The chloroformate can also be used as a precursor for other functional groups. For example, reaction with amines yields carbamates, reaction with hydrazines yields hydrazides, and as discussed previously, conversion to the isocyanate opens up a wide range of synthetic possibilities. Its role as a synthetic intermediate allows for the construction of complex molecular architectures required for the development of new drugs and agrochemicals. chemicalbook.comepo.org

Derivatization Strategies and Analytical Utility

Derivatization for Enhanced Volatility and Chromatographic Analysis

The primary goal of derivatizing polar analytes for GC analysis is to reduce their polarity and increase their vapor pressure, allowing them to be readily transferred into the gas phase without thermal decomposition. The derivatization of a hypothetical analyte with 2-Chloro-5-methylphenyl chloroformate would proceed via the reaction of its active hydrogen-containing functional groups with the chloroformate.

The introduction of the 2-chloro-5-methylphenyl group would significantly alter the physicochemical properties of the analyte. The bulky and nonpolar nature of this aromatic group would mask the polar functional groups, leading to a substantial increase in the volatility of the resulting derivative. This enhanced volatility is a prerequisite for successful elution from the GC column and achieving sharp, symmetrical peaks, which are essential for accurate quantification.

Table 1: Hypothetical Impact of Derivatization on Analyte Properties

| Property | Before Derivatization (Hypothetical Analyte) | After Derivatization with this compound |

| Polarity | High | Low |

| Volatility | Low | High |

| Thermal Stability | Potentially Low | Increased |

| Chromatographic Peak Shape | Tailing, Broad | Symmetrical, Sharp |

Applications in Gas Chromatography/Mass Spectrometry (GC/MS) Sample Preparation

Sample preparation is a critical step in GC/MS analysis, aimed at isolating the analytes of interest from the sample matrix and converting them into a form suitable for injection into the instrument. Derivatization with a reagent like this compound would be an integral part of this process for polar analytes.

A typical workflow for sample preparation involving derivatization with a chloroformate reagent would include the following steps:

Extraction: The analytes of interest are first extracted from the sample matrix using an appropriate solvent.

Derivatization: The extracted analytes are then reacted with the chloroformate reagent, often in the presence of a base to facilitate the reaction.

Quenching and Extraction of Derivatives: The reaction is stopped, and the resulting derivatives are extracted into an organic solvent suitable for GC/MS analysis.

Concentration and Analysis: The solvent is evaporated, and the derivatives are reconstituted in a small volume of solvent before being injected into the GC/MS system.

The use of this compound in this process would be expected to yield derivatives with characteristic mass spectra, aiding in their identification and quantification.

Enabling Chemical Modifications for Analytical Characterization

Beyond enhancing volatility, derivatization serves to introduce specific chemical features into the analyte that can be exploited for improved analytical characterization. The incorporation of the 2-chloro-5-methylphenyl moiety would introduce several such features:

Increased Molecular Weight: The addition of this group would significantly increase the molecular weight of the analyte, shifting the mass-to-charge ratio of the molecular ion and its fragments to a higher, often less crowded, region of the mass spectrum. This can help in distinguishing the analyte from background noise and interfering compounds.

Characteristic Isotopic Pattern: The presence of a chlorine atom in the derivatizing agent would result in a characteristic isotopic pattern in the mass spectrum of the derivative. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) would produce a distinctive M+2 peak, which is a powerful tool for confirming the presence of the derivative and aiding in its structural elucidation.

Specific Fragmentation Patterns: The derivatized analyte would exhibit specific fragmentation patterns in the mass spectrometer upon electron ionization. The fragmentation of the 2-chloro-5-methylphenyl group would produce characteristic ions that could be used for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments, enhancing the selectivity and sensitivity of the analysis.

Advanced Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the structural elucidation of 2-Chloro-5-methylphenyl chloroformate, offering insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons will likely appear as a complex multiplet pattern due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and chloroformate groups. The methyl group protons would appear as a singlet, typically in the upfield region of the aromatic signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the chloroformate group is expected to have the most downfield chemical shift due to the strong deshielding effect of the two oxygen atoms and the chlorine atom. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts determined by the attached substituents. The methyl carbon will appear at the most upfield position.

Predicted NMR Data for this compound

| Parameter | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic-H | 7.20 - 7.50 | Multiplet | 3H |

| Methyl-H | ~2.40 | Singlet | 3H |

| ¹³C NMR | |||

| C=O | ~150 | - | Carbonyl Carbon |

| Aromatic C-O | ~148 | - | Aromatic Carbon |

| Aromatic C-Cl | ~135 | - | Aromatic Carbon |

| Aromatic C-H | 125 - 132 | - | Aromatic Carbons |

| Aromatic C-CH₃ | ~138 | - | Aromatic Carbon |

Note: The predicted data is based on typical chemical shifts for similar functional groups and substituted aromatic compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the chloroformate, the carbon-oxygen single bonds, and the carbon-chlorine bonds.

Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Carbonyl) Stretch | 1775 - 1795 | Strong |

| C-O (Ester) Stretch | 1100 - 1250 | Strong |

| C-Cl (Acyl Chloride) Stretch | 650 - 850 | Medium to Strong |

| C-Cl (Aromatic) Stretch | 1000 - 1100 | Medium |

| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. The fragmentation pattern would likely involve the loss of the chloroformyl group (-COCl) or the entire chloroformate group.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 204/206/208 | Molecular ion peak [M]⁺ (isotopic pattern for 2 Cl atoms) |

| 141/143 | [M - COCl]⁺ |

| 107 | [C₇H₇O]⁺ |

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of non-volatile compounds. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, such as 254 nm.

Gas Chromatography (GC): For a volatile compound like this compound, gas chromatography is a suitable technique for purity assessment. A capillary column with a non-polar or medium-polarity stationary phase would be used. The compound would be vaporized and carried through the column by an inert gas, with detection commonly performed by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Typical Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Expected Retention Time |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV at 254 nm | Dependent on specific conditions |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, chlorine, and oxygen) in a compound. This data is then compared with the theoretical values calculated from the molecular formula (C₈H₆Cl₂O₂) to confirm the empirical formula and the purity of the sample.

Elemental Analysis Data for C₈H₆Cl₂O₂

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 46.86 |

| Hydrogen (H) | 2.95 |

| Chlorine (Cl) | 34.58 |

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 2-chloro-5-methylphenyl chloroformate is fundamental to its reactivity. The molecule's geometry and the distribution of electrons in its molecular orbitals (MOs) dictate its stability and how it interacts with other chemical species.

Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. These MOs are at discrete energy levels, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For aryl chloroformates, the electronic structure is significantly influenced by the resonance between the lone pairs on the phenoxy oxygen and the carbonyl group (C=O). This resonance delocalizes electron density, stabilizing the ground state of the molecule. This initial-state stabilization is a key factor in the reactivity of phenyl chloroformates, often leading to slower reaction rates compared to other acyl chlorides. rsc.org

Table 1: Predicted Influence of Substituents on Electronic Properties of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Electron Density of the Ring | Predicted Effect on Carbonyl Carbon Electrophilicity |

| Chloro | 2 | -I (withdrawing) | +R (donating) | Net withdrawing | Increase |

| Methyl | 5 | +I (donating) | Hyperconjugation (donating) | Net donating | Decrease |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves identifying intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For phenyl chloroformates, nucleophilic substitution reactions are of primary interest. These reactions, such as solvolysis and aminolysis, have been computationally studied for various analogs. The general consensus from these studies is that the reactions can proceed through different mechanisms, primarily a concerted (SN2-type) or a stepwise addition-elimination pathway. rsc.orgnih.gov

In a concerted mechanism, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group (the chloride ion). This process involves a single transition state. In the stepwise mechanism, the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then expels the leaving group in a second step. This pathway involves two transition states and one intermediate.

For many phenyl chloroformates, studies suggest a mechanism involving a highly associative transition state with significant bond formation to the incoming nucleophile and very little bond breaking of the carbon-chlorine bond. rsc.org This is supported by kinetic studies showing low enthalpy and entropy of activation. rsc.org Computational modeling of the reaction of this compound with a nucleophile (e.g., water or an amine) would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: Confirming the nature of the stationary points (minima for reactants/products/intermediates, and a first-order saddle point for the transition state) and calculating the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

The calculated activation energy (the energy difference between the transition state and the reactants) would provide a quantitative measure of the reaction rate. Furthermore, the geometry of the calculated transition state would offer insights into the bonding changes occurring during the reaction. The presence of the ortho-chloro substituent could sterically hinder the approach of the nucleophile, potentially raising the activation energy compared to an unsubstituted phenyl chloroformate.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. DFT calculations can provide a wealth of information for predicting the reactivity of a molecule like this compound. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity.

Key DFT-derived reactivity descriptors include:

HOMO-LUMO Gap (ΔE): As mentioned earlier, this is a primary indicator of chemical reactivity.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules are generally less reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

By calculating these parameters for this compound and comparing them to known compounds, its reactivity can be predicted. For instance, a higher electrophilicity index would suggest a greater susceptibility to attack by nucleophiles at the carbonyl carbon. DFT can also be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps show electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a visual guide to where chemical reactions are likely to occur. For this compound, the MEP map would be expected to show a significant positive potential around the carbonyl carbon, confirming it as the primary site for nucleophilic attack.

Table 2: Representative DFT-Calculated Reactivity Descriptors for a Generic Substituted Phenyl Chloroformate

| Parameter | Symbol | Typical Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -8.0 to -9.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ΔE | 7.5 to 8.0 | Indicator of kinetic stability |

| Ionization Potential | I | 8.0 to 9.5 | Energy to remove an electron |

| Electron Affinity | A | 0.5 to 1.5 | Energy gained by adding an electron |

| Chemical Hardness | η | 3.5 to 4.0 | Resistance to deformation of electron cloud |

| Electrophilicity Index | ω | 1.5 to 2.5 | Propensity to accept electrons |

Note: These are illustrative values for a generic substituted phenyl chloroformate and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike the static picture provided by quantum chemical calculations, MD provides a dynamic view of molecular behavior. An MD simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations could be particularly useful for understanding its behavior in a condensed phase, such as in a solvent. Key applications would include:

Solvation Studies: MD simulations can model the arrangement of solvent molecules around the solute molecule, providing insights into the solvation shell structure. This is crucial for understanding solvent effects on reaction rates, as the solvent can stabilize or destabilize reactants, intermediates, and transition states.

Conformational Analysis: The chloroformate group can rotate relative to the phenyl ring. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is important as the reactivity of a molecule can depend on its conformation.

Transport Properties: MD can be used to calculate macroscopic properties like diffusion coefficients and viscosity, which are relevant to the molecule's behavior in solution.

A typical MD simulation of this compound would involve placing a model of the molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent). The interactions between all atoms would be described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The simulation would then be run for a certain period (from nanoseconds to microseconds), and the resulting trajectory would be analyzed to extract the desired structural and dynamic information. While no specific MD studies on this compound are available, the methodology is well-established and could provide valuable insights into its dynamic behavior and interactions in a chemical environment.

Emerging Research Directions and Future Outlook

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The traditional synthesis of aryl chloroformates often involves the use of highly toxic phosgene (B1210022). kobe-u.ac.jp A primary focus of future research will be the development of greener synthetic pathways for 2-Chloro-5-methylphenyl chloroformate that mitigate the hazards associated with classical methods.

One promising avenue is the use of phosgene substitutes. Triphosgene (B27547), a solid and therefore safer alternative to gaseous phosgene, has been successfully used for preparing various chloroformates. google.comresearchgate.net Adopting triphosgene-based protocols could significantly reduce the risks in the synthesis of this compound. google.comrsc.org Further greening of this process could involve using catalytic systems to minimize waste and improve efficiency.

Another innovative approach is the in situ generation of phosgene or its equivalents, which avoids the storage and transport of the hazardous gas. semanticscholar.orgresearchgate.net Recent advancements include photo-on-demand synthesis, where chloroform (B151607), the solvent, is converted into a phosgenating agent using light. organic-chemistry.orgacs.orgnih.gov This method, which can be integrated into flow systems, offers a significantly safer and more sustainable route. kobe-u.ac.jp Future studies could adapt this photochemical strategy for the synthesis of this compound from 2-chloro-5-methylphenol (B42318), using chloroform as both a reagent and a solvent. organic-chemistry.org Photocatalytic methods that generate phosgene derivatives in situ from less hazardous materials also present a sustainable alternative. nih.gov

The table below conceptualizes a comparison between traditional and potential sustainable synthetic methods.

| Feature | Traditional Phosgenation | Phosgene Substitutes (e.g., Triphosgene) | Photo-on-Demand Synthesis |

| Primary Reagent | Phosgene Gas | Solid Triphosgene | Chloroform, Oxygen |

| Safety Profile | Highly Toxic, Hazardous Handling | Safer to handle and store | Avoids direct use of phosgene |

| Waste Products | Acidic byproducts | Stoichiometric byproducts | Minimal, solvent is also reagent |

| Process Conditions | Often requires low temperatures | Mild to moderate temperatures | Ambient temperature, UV light |

| Scalability | Established for large scale | Suitable for lab and industrial scale | Promising for continuous flow production |

Exploration of Novel Reactivity and Catalytic Pathways

The reactivity of this compound is dictated by the highly electrophilic carbonyl carbon, making it a versatile reagent for introducing the 2-chloro-5-methylphenoxycarbonyl group. While its reactions with common nucleophiles like amines and alcohols to form carbamates and carbonates are known, there is significant scope for exploring novel transformations. wikipedia.org

Future research could focus on transition-metal-catalyzed cross-coupling reactions. The development of catalytic systems that enable the use of aryl chloroformates as coupling partners would open up new synthetic routes to complex molecules. For instance, palladium- or nickel-catalyzed reactions could potentially enable the coupling of the 2-chloro-5-methylphenoxycarbonyl moiety with organometallic reagents.

Furthermore, exploring its reactivity under non-traditional activation methods, such as electrochemistry or mechanochemistry, could unveil new reaction pathways that are more efficient and selective than conventional thermal methods. The use of organocatalysis for reactions involving this compound could also lead to the development of enantioselective transformations, a key goal in pharmaceutical synthesis.

Design and Synthesis of Advanced Functional Materials

Aryl chloroformates are valuable precursors for polymers such as polycarbonates and polyurethanes. google.com The specific substitution pattern of this compound—containing both a chlorine atom and a methyl group—could be exploited to create polymers with tailored properties. These substituents can influence solubility, thermal stability, and flame retardancy.

Future work could involve the polymerization of bifunctional monomers derived from this compound to create novel polycarbonates or polyurethanes. The presence of the chlorine atom, for example, might enhance the fire-resistant properties of the resulting materials. The methyl group could impact the polymer's glass transition temperature and mechanical properties.

Beyond polymers, this chloroformate could be used to modify surfaces and nanoparticles. By attaching the 2-chloro-5-methylphenoxycarbonyl group to a material's surface, its hydrophobicity, chemical resistance, and compatibility with other materials could be precisely tuned. This could lead to applications in areas such as specialized coatings, chromatographic stationary phases, and functionalized nanomaterials.

Integration with Flow Chemistry and Automated Synthesis

The synthesis and use of reactive intermediates like this compound are well-suited for flow chemistry. Continuous-flow reactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing exothermic reactions and improving safety, especially when hazardous reagents are generated in situ. thieme.dechemanager-online.com The integration of in situ generation of phosgenating agents from triphosgene or chloroform within a microflow system, followed immediately by reaction with 2-chloro-5-methylphenol, would represent a state-of-the-art manufacturing process. semanticscholar.orgresearchgate.net

Automated synthesis platforms can accelerate the discovery and optimization of reactions involving this compound. wikipedia.orgsigmaaldrich.com By systematically varying reagents, catalysts, and reaction conditions in a high-throughput manner, optimal protocols for its synthesis and subsequent transformations can be rapidly identified. mit.edusynplechem.comnih.gov This approach minimizes manual labor and allows researchers to explore a wider chemical space, potentially uncovering novel reactivity and applications more quickly. mit.edu

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | In situ generation and immediate consumption for synthesis. | Enhanced safety, precise temperature control, improved yield and purity, easy scalability. chemanager-online.com |

| Automated Synthesis | High-throughput screening of reaction conditions and catalysts. | Rapid optimization, increased efficiency, discovery of novel reaction pathways. sigmaaldrich.com |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms is essential for optimizing existing processes and designing new ones. For this compound, detailed kinetic and mechanistic studies could provide valuable insights into its reactivity.

Solvolysis studies, analyzed using tools like the extended Grunwald-Winstein equation, have been used to elucidate the reaction mechanisms of other chloroformates, revealing pathways that range from bimolecular addition-elimination to unimolecular ionization (SN1-type) processes depending on the solvent. nih.govnih.govmdpi.com Similar studies on this compound would clarify how the electronic effects of the chloro and methyl substituents influence the stability of reaction intermediates and transition states.

Advanced spectroscopic techniques, such as in situ IR and NMR spectroscopy, could be employed to monitor reactions in real-time, identifying transient intermediates and providing kinetic data. These experimental findings can be complemented by computational chemistry. Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states, offering a molecular-level understanding of its reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.